methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H16FN5O4 and its molecular weight is 421.388. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to act aspotassium competitive acid blockers (P-CABs) . P-CABs are a class of drugs used to treat acid-related diseases.
Mode of Action
As a potential P-CAB, this compound likely works by competing with potassium ions at the binding sites of proton pumps . This competition inhibits the function of the proton pumps, reducing the production of gastric acid.
Biochemical Pathways
P-cabs generally affect thegastric proton pump (H+/K+ ATPase) pathway . By inhibiting this enzyme, they reduce gastric acid secretion, thereby alleviating symptoms of acid-related diseases.
Result of Action
The result of this compound’s action would likely be a reduction in gastric acid secretion . This could help alleviate symptoms of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c1-31-21(30)14-4-8-16(9-5-14)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFNBHGEVVRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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